JNJ-10198409 is a small molecule inhibitor that primarily targets the platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), specifically the beta subtype (PDGFRβ). [, ] It exhibits potent inhibitory activity against PDGFRβ with an IC50 value of 0.0042 μM. [] JNJ-10198409 also demonstrates inhibitory activity against other tyrosine kinases, including c-ABL (IC50 = 22 nM) and c-Kit. []
This compound has been investigated as a potential therapeutic agent for various cancers, including neuroblastoma, leukemia, colon cancer, and glioblastoma. [, , , , ] Additionally, it has shown efficacy in preclinical models of diabetic nephropathy. []
Optimization of Pharmacokinetic Properties: Improving the solubility and bioavailability of JNJ-10198409 could enhance its therapeutic potential. []
Combination Therapies: Exploring JNJ-10198409 in combination with other anticancer agents, such as chemotherapy or targeted therapies, could potentially enhance its efficacy. [, ]
Mechanism of Action in Different Cell Types: Investigating the detailed molecular mechanisms underlying the effects of JNJ-10198409 in various cell types and disease models could provide valuable insights for developing more targeted therapies. []
JNJ-10198409 was developed by Janssen Pharmaceuticals and is categorized under small molecule inhibitors targeting receptor tyrosine kinases. Its chemical structure is characterized by the empirical formula and a molecular weight of 325.34 g/mol . The compound's CAS number is 627518-40-5, which serves as a unique identifier in chemical databases.
The synthesis of JNJ-10198409 involves several key steps, primarily focusing on the construction of its core structure that includes an aromatic system and a nitrogen-containing heterocycle. The process typically employs standard organic synthesis techniques such as:
Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and minimize by-products, although detailed parameters are typically proprietary.
The molecular structure of JNJ-10198409 features a complex arrangement conducive to binding with the ATP pocket of platelet-derived growth factor receptors. Key structural components include:
The three-dimensional conformation of JNJ-10198409 allows it to effectively mimic ATP, facilitating competitive inhibition of receptor activation .
JNJ-10198409 participates in several important chemical reactions primarily related to its inhibition mechanism:
These reactions underscore the compound's role in modulating signaling pathways critical for tumor growth and angiogenesis.
The mechanism of action of JNJ-10198409 centers on its ability to inhibit platelet-derived growth factor receptor tyrosine kinase activity:
This mechanism highlights its potential therapeutic applications in oncology and fibrotic conditions.
The physical and chemical properties of JNJ-10198409 are critical for its functionality:
These properties influence formulation strategies for drug delivery systems.
JNJ-10198409 has significant potential applications across various fields:
JNJ-10198409 (N-(3-Fluorophenyl)-1,4-dihydro-6,7-dimethoxyindeno[1,2-c]pyrazol-3-amine) is a potent ATP-competitive inhibitor targeting the kinase domains of platelet-derived growth factor receptors (PDGFRs). Its molecular structure features a 6,7-dimethoxyindeno[1,2-c]pyrazole core, which facilitates high-affinity binding to the ATP pocket of PDGFRs. The 3-fluorophenylamine moiety extends into a hydrophobic region adjacent to the ATP-binding site, enhancing selectivity and steric complementarity [1] [4].
Biochemical analyses confirm that JNJ-10198409 inhibits PDGFRβ by stabilizing the kinase domain in an inactive conformation, preventing autophosphorylation at tyrosine residues (e.g., Tyr-857 in the activation loop). This blockade disrupts downstream signal transduction cascades [4] [7]. Structural modeling further reveals that the methoxy groups at positions 6 and 7 form hydrogen bonds with conserved residues (e.g., Glu-644 in PDGFRβ), while the indeno-pyrazole scaffold occupies the adenine-binding region, directly competing with ATP [1].
Table 1: Structural Interactions of JNJ-10198409 with PDGFR Kinase Domains
Structural Motif | Target Residue | Interaction Type | Functional Consequence | ||
---|---|---|---|---|---|
6,7-Dimethoxy groups | Glu-644 (PDGFRβ) | Hydrogen bonding | Stabilizes inactive kinase conformation | ||
Indeno[1,2-c]pyrazole core | Val-654 (PDGFRβ) | Hydrophobic packing | Blocks ATP binding | ||
3-Fluorophenylamine moiety | Leu-778 (PDGFRβ) | Van der Waals interactions | Enhances selectivity for PDGFRβ over α |
JNJ-10198409 functions as a reversible, ATP-competitive inhibitor with a dissociation constant (K_d) in the low nanomolar range. Kinetic studies demonstrate its preferential inhibition of PDGFRβ (IC₅₀ = 4.2 nM) over PDGFRα (IC₅₀ = 45 nM), attributable to differential steric constraints in the ATP-binding pockets of these isoforms [1] [6]. Selectivity profiling across 97 kinases reveals moderate activity against c-Abl (IC₅₀ = 22 nM), Lck (IC₅₀ = 100 nM), c-Src (IC₅₀ = 185 nM), and Fyn (IC₅₀ = 378 nM), while showing negligible activity against EGFR, FGFR, or VEGFR kinases (>1,000 nM) [3] [9].
The compound’s orally active property stems from its pharmacokinetic stability, facilitated by the dimethoxyindeno-pyrazole structure, which resists cytochrome P450-mediated metabolism. This allows sustained suppression of PDGFR autophosphorylation in cellular assays, as evidenced by dose-dependent reductions in phosphorylated PLCγ1 (IC₅₀ < 33 nM in LoVo cells) [6] [9].
Table 2: Kinase Selectivity Profile of JNJ-10198409
Kinase Target | IC₅₀ (nM) | Classification | ||
---|---|---|---|---|
PDGFRβ | 4.2 | Primary target | ||
PDGFRα | 45 | Primary target | ||
c-Abl | 22 | Secondary target | ||
Lck | 100 | Secondary target | ||
c-Src | 185 | Secondary target | ||
Fyn | 378 | Secondary target | ||
VEGFR2 | >1,000 | Off-target (negligible) | ||
EGFR | >1,000 | Off-target (negligible) |
The 11-fold selectivity of JNJ-10198409 for PDGFRβ over PDGFRα arises from structural variations in their kinase domains. Key differences include:
Functional assays confirm this selectivity: In glomerular mesangial cells, JNJ-10198409 (0.1 μM) abolishes high glucose-induced PDGFRβ phosphorylation at Tyr-740/751 (critical for PI3K recruitment) but only partially inhibits PDGFRα autophosphorylation [4] [7]. This differential activity underpins its utility in dissecting PDGFR isoform-specific signaling in pathologies like diabetic nephropathy and tumor angiogenesis [4] [9].
Key Biochemical Parameters of PDGFR Inhibition
PDGFRβ: - IC₅₀ (kinase assay): 4.2 ± 0.3 nM - Cellular IC₅₀ (p-PDGFRβ suppression): 10–33 nM PDGFRα: - IC₅₀ (kinase assay): 45 ± 5 nM - Cellular IC₅₀ (p-PDGFRα suppression): 120–150 nM
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: